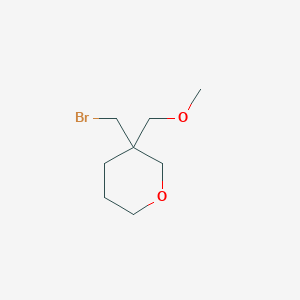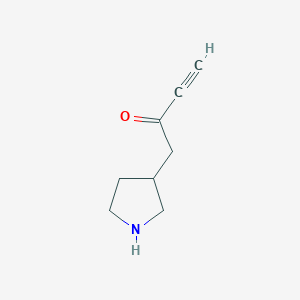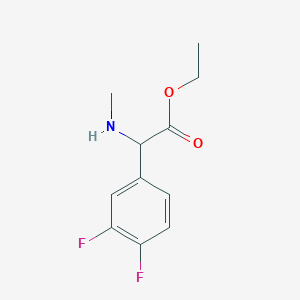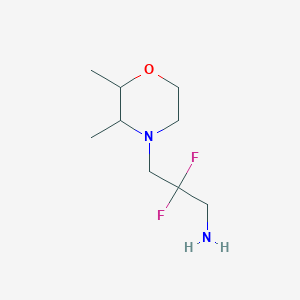![molecular formula C7H7F6N B13171622 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Bis(trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of perfluoro(2,6-dimethyl-1-azacyclohexene) with phenyl lithium (PhLi) in a solvent mixture of cyclohexane and diethyl ether (Et2O) at temperatures ranging from -50°C to 40°C. This reaction yields the desired compound in good yield (72%) .
Industrial Production Methods
While specific industrial production methods for 6,6-Bis(trifluoromethyl)-3-azabicyclo[31
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Wirkmechanismus
The mechanism by which 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with dimethyl groups instead of trifluoromethyl groups.
6,6-Difluorobicyclo[3.1.0]hexane: Another similar compound with difluoromethyl groups, which also exhibits unique chemical properties.
Uniqueness
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H7F6N |
|---|---|
Molekulargewicht |
219.13 g/mol |
IUPAC-Name |
6,6-bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H7F6N/c8-6(9,10)5(7(11,12)13)3-1-14-2-4(3)5/h3-4,14H,1-2H2 |
InChI-Schlüssel |
VSNWBMDUPGMOND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(C(F)(F)F)C(F)(F)F)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)









![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

